molecular formula C20H20FN3O3S B2477775 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide CAS No. 869345-54-0

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide

Cat. No. B2477775
CAS RN: 869345-54-0
M. Wt: 401.46
InChI Key: RCHORBZVNPEJIG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide . The synthesis was evaluated for antitumor potential by MTT assay against two different cancer cell lines such as C6 (rat glioma) and HepG2 (human liver) using cisplatin as a reference drug .


Molecular Structure Analysis

The molecular weight of the compound is 328.39 and the chemical formula is C16H16N4O2S . The compound is a white to off-white solid .


Chemical Reactions Analysis

The compound is soluble in phosphate buffer, pH 7.1 (0.30 mM) and ethanol . The boiling point is not specified .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It is soluble in phosphate buffer, pH 7.1 (0.30 mM), and ethanol . The assay min % is >98% . The melting point is between 114.0 - 116.0º .

Scientific Research Applications

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-16-7-8-17(18(11-16)27-2)24-10-9-22-20(24)28-13-19(25)23-12-14-3-5-15(21)6-4-14/h3-11H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHORBZVNPEJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

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